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Compound of Interest

Compound Name:
6-Desacetyl-6-bromo-N-Boc

Palbociclib-d4

Cat. No.: B12413117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic

routes for key intermediates of Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent

kinases 4 and 6 (CDK4/6). Palbociclib is a crucial therapeutic agent in the treatment of HR-

positive, HER2-negative advanced or metastatic breast cancer. Access to high-quality synthetic

intermediates is paramount for researchers and drug developers working on the synthesis of

Palbociclib and related compounds. This guide offers a consolidated resource on the

procurement and synthesis of these critical chemical entities.

Core Synthetic Intermediates and Commercial
Availability
The synthesis of Palbociclib involves the coupling of two key building blocks. The commercial

availability of these intermediates is crucial for an uninterrupted supply chain in research and

manufacturing.

Two of the most critical intermediates in many patented synthetic routes are:

Intermediate A: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

(CAS No: 1016636-76-2)
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Intermediate B: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No: 571188-

59-5)

A multitude of chemical suppliers offer these intermediates, primarily with purities exceeding

98% or 99%. While exact pricing is often subject to quotation and volume, the following tables

summarize the typical commercial data for these key intermediates.

Table 1: Commercial Availability of Intermediate A

Supplier CAS Number Purity Price (USD/kg)

Hangzhou Hailan

Chemical Co., Ltd.
1016636-76-2 99% ~$14.00/assay

Wuhan Fortuna

Chemical Co., Ltd.
1016636-76-2 99% min Inquire

Home Sunshine

Pharma
1016636-76-2 ≥99.00% Inquire

Biosynth 1016636-76-2 - Inquire

Pharmaffiliates 1016636-76-2 - Inquire

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available

upon request from the supplier.

Table 2: Commercial Availability of Intermediate B
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Supplier CAS Number Purity Price (USD/kg)

Sinoway Industrial

Co., Ltd.
571188-59-5 99.9% HPLC Inquire

Shandong Boyuan

Pharmaceutical Co.,

Ltd.

571188-59-5 99% Inquire

ChemicalBook 571188-59-5 - Inquire

Biosynth 571188-59-5 - Inquire

TCI Chemicals 571188-59-5 >98.0% Inquire

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available

upon request from the supplier.

Experimental Protocols for Key Intermediates
The following sections detail common synthetic methodologies for the preparation of

Intermediates A and B. These protocols are based on information from various patents and

publications.

Synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-
methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A)
The synthesis of Intermediate A can be achieved through a multi-step process starting from 2-

amino-5-bromopyridine. A representative synthetic scheme is outlined below.

Experimental Procedure:

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine: 2-amino-5-bromopyridine is nitrated

using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 2-amino-

5-bromo-3-nitropyridine.

Step 2: Synthesis of 2,3-Diamino-5-bromopyridine: The nitro group in 2-amino-5-bromo-3-

nitropyridine is reduced to an amine using a reducing agent such as iron powder in the

presence of an acid (e.g., hydrochloric acid) in a solvent like ethanol.
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Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core: The resulting 2,3-diamino-5-

bromopyridine is then reacted with a suitable three-carbon synthon, such as diethyl

malonate, in the presence of a base to construct the pyrimidine ring, affording a

dihydroxypyrido[2,3-d]pyrimidine intermediate.

Step 4: Chlorination: The dihydroxy intermediate is then chlorinated using a chlorinating

agent like phosphorus oxychloride (POCl₃) to give the 2,4-dichloro derivative.

Step 5: N-Alkylation with Cyclopentyl Bromide: The pyrido[2,3-d]pyrimidine core is alkylated

with cyclopentyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable

solvent (e.g., DMF) to introduce the cyclopentyl group at the N-8 position.

Step 6: Selective Monohydrolysis and Methylation: Subsequent selective hydrolysis of one of

the chloro groups followed by methylation with a methylating agent (e.g., methyl iodide) can

lead to the final product structure.

Note: This is a generalized procedure, and specific reaction conditions, including stoichiometry,

temperature, and reaction times, may vary depending on the specific literature or patent being

followed.

Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-
1-carboxylate (Intermediate B)
Intermediate B is commonly synthesized starting from 2-amino-5-bromopyridine or 2-chloro-5-

nitropyridine.

Experimental Procedure:

Option 1: Starting from 2-chloro-5-nitropyridine:

Step 1a: Nucleophilic Aromatic Substitution: 2-chloro-5-nitropyridine is reacted with

piperazine in a suitable solvent. The piperazine displaces the chloride to form 1-(5-

nitropyridin-2-yl)piperazine.

Step 1b: Boc Protection: The free secondary amine of the piperazine moiety is protected

with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-

butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
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Step 1c: Reduction of the Nitro Group: The nitro group is then reduced to an amine,

typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst

under a hydrogen atmosphere, to afford the final product.[1]

Option 2: Palladium-catalyzed Cross-Coupling:

Step 2a: 2-amino-5-bromopyridine can be coupled with N-Boc-piperazine using a

palladium catalyst and a suitable ligand in the presence of a base (Buchwald-Hartwig

amination) to directly form Intermediate B.

Note: The choice of route may depend on the availability and cost of starting materials and

reagents.

Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using

Graphviz.
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Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

Experimental Workflow for Palbociclib Synthesis
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Caption: A generalized experimental workflow for the synthesis of Palbociclib.
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Logical Relationship of Key Palbociclib Intermediates
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Caption: Logical relationship and synthetic origin of key Palbociclib intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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